N-(1,3-dioxoisoindolin-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-1-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-2-18-6-5-11(17-18)14(21)15-8-3-4-9-10(7-8)13(20)16-12(9)19/h3-7H,2H2,1H3,(H,15,21)(H,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLPYHQOKMDSED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1,3-dioxoisoindolin-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves several steps. One commonly employed approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . The reaction is typically carried out under reflux conditions overnight, yielding the desired product with a good yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-(1,3-dioxoisoindolin-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the isoindoline-1,3-dione core or the pyrazole ring .
Scientific Research Applications
N-(1,3-dioxoisoindolin-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines . Additionally, it has applications in the development of new pharmaceuticals, herbicides, and dyes .
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce apoptosis and necrosis in cancer cells by targeting cyclin-dependent kinases (CDKs) and other key proteins involved in cell cycle regulation . The compound’s ability to modulate these pathways makes it a promising candidate for further research and development in cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between N-(1,3-dioxoisoindolin-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide and related pyrazole carboxamides are critical for understanding its pharmacological profile. Below is a detailed analysis:
Structural Differences
Core Modifications :
- The target compound has a 1-ethyl group on the pyrazole ring, which may improve metabolic stability compared to bulkier aryl groups (e.g., in compounds like 5a-c from ) .
- The 1,3-dioxoisoindolin-5-yl substituent replaces the N-benzyl-N-hydroxy or substituted phenyl groups seen in analogs. This cyclic imide moiety could enhance solubility or target binding due to its polar carbonyl groups.
Synthetic Pathways :
- Both the target compound and ’s 5a-c derivatives employ EDCI/HOBT-mediated amide coupling, suggesting shared reactivity and scalability challenges . However, steric hindrance from the 1,3-dioxoisoindolinyl group might reduce reaction yields compared to smaller substituents.
Hypothetical Property Differences
- Target Affinity : The 1,3-dioxoisoindolinyl group’s hydrogen-bonding capacity could enhance interactions with enzymes like kinases or proteases, whereas ’s N-benzyl-N-hydroxy analogs might favor metal-binding or redox-active targets.
Research Findings and Implications
While direct pharmacological data for this compound are absent in the provided evidence, structural comparisons suggest:
Enhanced Solubility : The cyclic imide may reduce crystallinity, improving aqueous solubility compared to ’s lipophilic benzyl derivatives.
Metabolic Stability : The ethyl group could mitigate oxidative metabolism risks associated with bulky aryl substituents.
Target Selectivity: The unique substituent arrangement may favor targets requiring dual hydrogen-bond donors/acceptors, such as ATP-binding pockets in kinases.
Biological Activity
N-(1,3-dioxoisoindolin-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes an isoindoline moiety and a pyrazole ring. Its molecular formula is , with a molecular weight of approximately 272.26 g/mol. The presence of the dioxoisoindoline and carboxamide functionalities contributes to its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly in breast cancer models. For instance, it has demonstrated inhibition of the PARP-1 enzyme, which plays a crucial role in DNA repair mechanisms .
- Induction of Apoptosis : Studies have reported that treatment with this compound leads to increased apoptosis in cancer cells. This was evidenced by assays showing elevated levels of cleaved PARP and caspase-3, markers associated with apoptotic processes .
Antiproliferative Activity
The antiproliferative effects of this compound were evaluated using various cancer cell lines. The following table summarizes the IC50 values obtained from in vitro studies:
| Cell Line | IC50 (µM) | Reference Drug (Olaparib) IC50 (µM) |
|---|---|---|
| MDA-MB-436 (Breast) | 2.57 | 8.90 |
| Other Cancer Lines | Varies | Varies |
These results indicate that the compound exhibits promising antiproliferative activity, being approximately four times more potent than Olaparib against the MDA-MB-436 cell line .
Apoptosis Assay Results
The induction of apoptosis was assessed through flow cytometry, revealing significant increases in early and late apoptotic cell populations after treatment with the compound:
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|
| Control | 0.14 | 0.98 |
| Compound Treatment | 0.27 | 1.02 |
These findings suggest that this compound effectively induces apoptotic pathways in treated cells .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Breast Cancer Models : In preclinical studies involving MDA-MB-436 cells, this compound showed significant tumor growth inhibition and enhanced apoptosis compared to control treatments .
- Combination Therapies : Investigations into combination therapies with traditional chemotherapeutics have shown synergistic effects when paired with this compound, suggesting a potential for improved treatment regimens in resistant cancer types .
Q & A
Q. Experimental validation :
- Perform surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .
- Use isothermal titration calorimetry (ITC) to assess thermodynamic feasibility of interactions .
Statistical analysis : Apply ANOVA to compare multiple assay replicates and identify outliers due to solvent effects (e.g., DMSO interference) .
Q. What computational tools are recommended for predicting solubility and stability under physiological conditions?
- Answer :
- Solubility : Use COSMO-RS or ALOGPS to predict logP values (aim for <3 to ensure aqueous compatibility) .
- Stability :
- Perform MD simulations (GROMACS) to assess hydrolytic degradation of the dioxoisoindolinone ring in PBS buffer (pH 7.4) .
- Validate experimentally via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Methodological Notes
- Synthesis Reproducibility : If yields vary (e.g., 50–70%), replace hygroscopic reagents (e.g., K₂CO₃) with anhydrous alternatives and strictly control reaction moisture .
- Bioassay Pitfalls : Low NO release in diazeniumdiolate analogs (e.g., 11a-c in ) highlights the need to pre-test compound stability in assay buffers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
